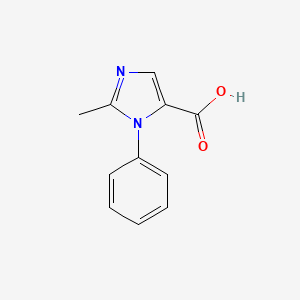
1,2,3,4-Tetrahydronaphthalen-1-ylmethanol
Overview
Description
1,2,3,4-Tetrahydronaphthalen-1-ylmethanol is an organic compound with the molecular formula C11H14O. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and a hydroxymethyl group is attached to the first carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydronaphthalen-1-ylmethanol typically involves the reduction of 1,2,3,4-tetrahydronaphthalene-1-carboxaldehyde. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Industrial production methods may involve catalytic hydrogenation of naphthalene derivatives followed by functional group transformations to introduce the hydroxymethyl group .
Chemical Reactions Analysis
1,2,3,4-Tetrahydronaphthalen-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 1,2,3,4-tetrahydronaphthalene using strong reducing agents.
Major products formed from these reactions include 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, 1,2,3,4-tetrahydronaphthalene, and various substituted derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalen-1-ylmethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydronaphthalen-1-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-ylmethanol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
1-Naphthalenemethanol: Contains a fully aromatic naphthalene ring, which affects its chemical properties and reactivity.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Has a carboxylic acid group instead of a hydroxymethyl group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its partially hydrogenated naphthalene ring and the presence of the hydroxymethyl group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12H,3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBARXHIIOCOWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66377-63-7 | |
| Record name | (1,2,3,4-tetrahydronaphthalen-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-({1-[(2-methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2369987.png)
![ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate](/img/structure/B2369988.png)










![2-chloro-6-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2370009.png)
